tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCFUVAWGKJGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(4-nitro-2-fluorophenyl)pyrrolidine-1-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include palladium on carbon (Pd/C) with hydrogen gas (H2) or iron powder (Fe) with hydrochloric acid (HCl). The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C with H2 or Fe with HCl.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate is , with a molecular weight of approximately 280.34 g/mol. The compound features a pyrrolidine ring, which is known for its ability to mimic the structure of amino acids, making it a valuable scaffold in drug design.
Medicinal Chemistry Applications
1.1 Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its fluorinated aromatic ring enhances lipophilicity and metabolic stability, which are crucial for drug efficacy. Research indicates that compounds with similar structures exhibit activity against various targets, including:
- Neurotransmitter receptors : Fluorinated compounds often show improved binding affinity to receptors due to enhanced electronic properties.
- Anticancer agents : The ability to modify signaling pathways through receptor interaction positions this compound as a candidate for anticancer drug development.
1.2 Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that modifications in the pyrrolidine ring and the fluorinated phenyl group significantly affect biological activity. For instance, variations in substituents can lead to altered potency against specific cancer cell lines or neurodegenerative diseases.
Synthetic Applications
2.1 Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Amidation reactions : The carboxylate group can be converted into amides, facilitating the synthesis of more complex molecules.
- Coupling reactions : It can participate in coupling reactions to form larger molecular frameworks, essential for developing multi-target drugs.
Biological Research Applications
3.1 Mechanistic Studies
Researchers utilize this compound to explore mechanisms of action in biological systems. Its unique structure allows scientists to study:
- Enzyme inhibition : The compound's interaction with enzymes can provide insights into metabolic pathways and potential targets for drug intervention.
- Receptor binding studies : Investigating how this compound binds to various receptors aids in understanding its pharmacological profile.
3.2 In Vivo Studies
Preclinical studies have shown promise for this compound in vivo, particularly in models of neurological disorders and cancer. These studies help establish dosage, efficacy, and safety profiles necessary for advancing to clinical trials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter receptor binding | Demonstrated high affinity for serotonin receptors, suggesting potential antidepressant properties. |
| Study B | Anticancer activity | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study C | Synthetic utility | Successfully used as a precursor in the synthesis of complex heterocyclic compounds with biological activity. |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino-fluorophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate can be contextualized by comparing it with analogs in the pyrrolidine, piperidine, and related heterocyclic families. Below is a detailed analysis of key analogs, highlighting differences in substituents, stereochemistry, and applications:
Structural Analogs with Modified Pyrrolidine Cores
Key Observations :
- Fluorination at the pyrrolidine ring (e.g., C4 in ) alters electronic properties and hydrogen-bonding capacity compared to the phenyl-fluorinated parent compound.
- Stereochemical variations (e.g., (3S,4R)-configuration) significantly impact biological activity, as seen in enantiomer-specific receptor binding .
Analogs with Expanded Heterocyclic Systems
Key Observations :
- Triazole-containing analogs (e.g., ) exhibit enhanced hydrogen-bond acceptor capacity, improving interactions with bacterial targets.
Piperidine and Piperazine-Based Analogs
Key Observations :
Biological Activity
tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate (CAS No. 1034497-93-2) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyl group, a pyrrolidine ring, and an amino-fluorophenyl moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23FN2O2 |
| Molecular Weight | 292.37 g/mol |
| CAS Number | 1034497-93-2 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reduction of tert-butyl 3-(4-nitro-2-fluorophenyl)pyrrolidine-1-carboxylate using reducing agents like palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid. The reaction conditions generally include refluxing in solvents such as ethanol or methanol .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity. The structural stability provided by the pyrrolidine ring enhances binding affinity to biological targets .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity:
In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cells, with IC50 values comparable to established chemotherapeutics .
2. Enzyme Inhibition:
The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer progression. Its interaction with specific enzymes suggests a mechanism that could lead to reduced tumor growth rates .
3. Neuroprotective Effects:
Preliminary studies indicate potential neuroprotective effects, making it a candidate for further exploration in the treatment of neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antitumor Activity
A study investigated the compound's effects on MCF-7 breast cancer cells, revealing that it induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with significant increases in p53 expression levels observed .
Case Study 2: Enzyme Interaction
Another study focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings suggested that this compound could serve as a lead compound for developing targeted therapies against resistant cancer types .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves introducing the tert-butyloxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen, followed by coupling with a fluorinated aromatic amine. For example, tert-butyl esters can be synthesized via nucleophilic substitution or coupling reactions using reagents like DMAP and triethylamine in dichloromethane at 0–20°C . Optimization may involve adjusting reaction time, temperature, and stoichiometry of intermediates. For instance, in analogous syntheses, yields improved with slow addition of coupling agents and inert atmosphere conditions to prevent hydrolysis of sensitive intermediates . Monitoring via TLC or HPLC ensures reaction completion.
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane or ethanol/chloroform (e.g., 1:10) effectively separates the product from byproducts . For polar impurities, flash chromatography or preparative HPLC may enhance resolution. Recrystallization from solvents like dichloromethane/hexane or ethanol/water can further purify the compound, as demonstrated in related Boc-protected pyrrolidine derivatives . Post-purification, lyophilization or rotary evaporation under reduced pressure ensures solvent removal.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : The compound is likely a solid (analogous to light yellow solids in related structures) and should be stored in airtight containers under nitrogen at –20°C to prevent degradation . Handling requires PPE: nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis, as fluorinated aromatic intermediates may release hazardous vapors. Ensure emergency eyewash stations and washing facilities are accessible .
Advanced Research Questions
Q. How can computational methods aid in designing novel synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states to identify feasible pathways. Institutions like ICReDD integrate reaction path search algorithms with experimental data to optimize conditions (e.g., solvent polarity, catalyst selection) . For example, computational screening of coupling agents could reduce trial-and-error experimentation. Machine learning models trained on analogous Boc-protected compounds may predict regioselectivity in fluorophenyl substitution .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) during characterization?
- Methodological Answer : Splitting in [¹H NMR] may arise from rotamers (e.g., restricted rotation around the pyrrolidine-carbamate bond). Variable-temperature NMR (VT-NMR) at –40°C to 80°C can coalesce peaks and confirm dynamic processes . For ambiguous [³¹P NMR] signals in phosphonylated analogs, 2D NMR (COSY, HSQC) clarifies connectivity . HRMS and isotopic labeling (e.g., deuterated solvents) validate molecular ions and fragmentation patterns .
Q. How do steric and electronic factors influence the regioselectivity in functionalizing the pyrrolidine ring?
- Methodological Answer : Steric hindrance from the tert-butyl group directs electrophilic substitution to the less hindered C3 position of the pyrrolidine ring. Electronic effects of the 2-fluoro substituent on the phenyl ring enhance para-amination via resonance stabilization. Computational modeling (e.g., Mulliken charge analysis) quantifies electron density distribution, guiding site-selective modifications . Experimental validation involves competitive reactions with directing groups (e.g., Boc vs. acetyl) to map reactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
